(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a pyrazolidine ring substituted with a 3,4-dimethylphenyl group and a 3-nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the pyrazolidine-3,5-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-(3,4-dimethylphenyl)-4-[(4-nitrophenyl)methylidene]pyrazolidine-3,5-dione
- (4E)-1-(3,4-dimethylphenyl)-4-[(2-nitrophenyl)methylidene]pyrazolidine-3,5-dione
- (4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)ethylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-7-14(8-12(11)2)20-18(23)16(17(22)19-20)10-13-4-3-5-15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)/b16-10+ |
InChI Key |
AVPVMDAXUOLASA-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2)C |
Origin of Product |
United States |
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